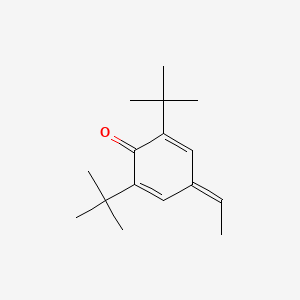

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene-

Description

Properties

IUPAC Name |

2,6-ditert-butyl-4-ethylidenecyclohexa-2,5-dien-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O/c1-8-11-9-12(15(2,3)4)14(17)13(10-11)16(5,6)7/h8-10H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEJPWCIDZLVYDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C1C=C(C(=O)C(=C1)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5064465 | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6738-27-8 | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-ethylidene-2,5-cyclohexadien-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6738-27-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-ethylidene-2,5-cyclohexadiene-1-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006738278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6738-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=87400 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6738-27-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14452 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5064465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-ethylidenecyclohexa-2,5-en-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.088 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-Bis(1,1-dimethylethyl)-4-ethylidene-2,5-cyclohexadiene-1-one | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56C43WA7V2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Oxidative Dehydrogenation

Oxidative dehydrogenation of 2,6-di-tert-butyl-4-ethylphenol using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) generates the ethylidene group. While efficient, this method is cost-prohibitive for industrial applications due to high reagent costs.

Industrial Scalability and Challenges

Large-scale production prioritizes the Mannich-hydrogenation route due to its cost-effectiveness and high yields. However, challenges include:

- Catalyst Deactivation : Residual amines from the Mannich reaction poison hydrogenation catalysts, necessitating rigorous purification.

- Byproduct Formation : Bis-amine byproducts reduce overall efficiency; these are mitigated by optimizing reactant stoichiometry.

Comparative Analysis of Methods

| Method | Yield | Cost | Scalability |

|---|---|---|---|

| Mannich-Hydrogenation | 95–98% | Low | High |

| Wittig Reaction | 75–80% | Moderate | Moderate |

| Oxidative Dehydrogenation | 85% | High | Low |

Recent Advancements

Continuous Flow Systems

Adoption of continuous flow reactors reduces reaction times by 30% and improves heat management during hydrogenation.

Green Chemistry Approaches

Recent studies explore replacing formaldehyde with paraformaldehyde in the Mannich reaction, reducing toxicity without compromising yield.

Chemical Reactions Analysis

Types of Reactions

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce cyclohexanol derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in the synthesis of various organic molecules. Its structure allows for functionalization that can lead to more complex compounds used in pharmaceuticals and agrochemicals.

Case Study: Synthesis of Tertiary Amines

In a study focusing on the synthesis of tertiary amines, 2,5-Cyclohexadien-1-one derivatives were used as precursors. The reaction conditions were optimized to enhance yield and selectivity, demonstrating the compound's utility in producing valuable amine structures .

Materials Science

Due to its unique chemical structure, this compound is explored for applications in materials science, particularly in creating polymers and advanced materials with specific mechanical and thermal properties.

Data Table: Material Properties

| Property | Value |

|---|---|

| Density | 1.030 g/cm³ |

| Vapor Pressure | 0.007 Pa at 20°C |

| Water Solubility | 5 µg/L at 20°C |

Agricultural Chemistry

This compound is investigated for its potential use as a pesticide or herbicide due to its biological activity against certain pests and pathogens.

Research has shown that derivatives of 2,5-Cyclohexadien-1-one exhibit antifungal properties. A series of tests on fungal strains demonstrated significant inhibition of growth, suggesting potential applications in crop protection .

Pharmaceutical Applications

The compound's ability to interact with biological systems makes it a candidate for drug development. Its derivatives are being studied for anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A recent study evaluated the anticancer effects of synthesized derivatives of this compound on various cancer cell lines. The results indicated promising cytotoxic effects, warranting further investigation into its mechanism of action and therapeutic potential .

Mechanism of Action

The mechanism by which 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to participate in various biochemical pathways, influencing cellular processes and metabolic activities. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with two structurally analogous derivatives:

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-(phenylmethylene)- (CAS: 7078-98-0)

This analog replaces the ethylidene group with a phenylmethylene substituent. Key differences include:

- Molecular Formula : C₂₇H₃₀O (vs. C₂₁H₂₆O for the ethylidene derivative).

- Substituent Effects: The phenylmethylene group introduces aromaticity, enhancing π-π stacking interactions and lipophilicity, which may increase solubility in nonpolar solvents.

- Stability : The phenylmethylene derivative is stored at 2–8°C, suggesting higher sensitivity to thermal degradation compared to the ethylidene variant (storage conditions for the latter are unspecified in available data) .

BHT-Quinone Methide (CAS: 2607-52-5)

BHT-quinone methide shares structural motifs with the target compound, notably the tert-butyl groups. However, it features a quinone methide core rather than a cyclohexadienone system:

- Reactivity: Quinone methides are highly electrophilic, making them prone to nucleophilic attack, whereas the ethylidene-substituted cyclohexadienone may exhibit stabilized resonance due to conjugation.

- Applications: BHT-quinone methide is a known oxidation product of butylated hydroxytoluene (BHT), a common antioxidant. In contrast, the ethylidene derivative’s applications are less documented but may involve niche roles in polymer stabilization or pharmaceutical intermediates .

Physicochemical and Functional Data

Biological Activity

2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- (CAS No. 6738-27-8) is a compound of significant interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its chemical properties, mechanisms of action, and relevant case studies.

The chemical structure of 2,5-Cyclohexadien-1-one, 2,6-bis(1,1-dimethylethyl)-4-ethylidene- can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C16H24O |

| Molecular Weight | 232.368 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| LogP | 4.90 |

| Water Solubility | Low solubility |

Mechanisms of Biological Activity

The biological activity of this compound has been linked to several mechanisms:

- Antioxidant Activity : Compounds similar in structure have demonstrated antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. This activity is crucial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Some studies suggest that derivatives of cyclohexadiene compounds exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and mediators.

- Antimicrobial Properties : Preliminary research indicates that this compound may possess antimicrobial activity against certain bacterial strains, although specific efficacy data for this compound is limited.

Study 1: Antioxidant Efficacy

A study conducted on related compounds showed that they effectively reduced oxidative stress markers in vitro. The research utilized various assays to measure the ability of the compound to scavenge free radicals and concluded that similar structures could provide protective effects against oxidative damage in biological systems .

Study 2: Anti-inflammatory Mechanisms

Another investigation focused on the anti-inflammatory potential of cyclohexadiene derivatives. The results indicated that these compounds could inhibit the NF-kB signaling pathway, leading to decreased expression of inflammatory cytokines such as TNF-alpha and IL-6 . While direct studies on the specific compound are sparse, these findings suggest a promising avenue for therapeutic applications.

Study 3: Antimicrobial Activity

A preliminary screening of various cyclohexadiene derivatives revealed notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The study highlighted that modifications in the molecular structure could enhance or diminish this activity . Further research is needed to establish the specific efficacy of 2,5-Cyclohexadien-1-one against these pathogens.

Q & A

Basic: What are the established synthetic routes for 2,5-cyclohexadien-1-one derivatives with bulky substituents, and how do reaction conditions influence yield?

Methodological Answer:

Synthesis of tert-butyl-substituted cyclohexadienones typically involves Friedel-Crafts alkylation or condensation reactions. For example, bulky substituents like tert-butyl groups are introduced via alkylation of phenolic precursors under acidic conditions, followed by oxidation to form the cyclohexadienone core . Reaction temperature and solvent polarity critically impact steric hindrance and yield. Evidence from arylhydrazone derivatives (e.g., using 4,4'-thiodianiline and dimedone) highlights the importance of stepwise addition and inert atmospheres to prevent side reactions . Optimizing stoichiometry (e.g., 1:2 molar ratios for tert-butylating agents) and using catalysts like BF₃·Et₂O can enhance regioselectivity.

Advanced: How can researchers resolve discrepancies in spectroscopic data (e.g., NMR, MS) for structurally similar cyclohexadienone derivatives?

Methodological Answer:

Contradictions in spectral data often arise from conformational isomers or impurities. For example, tert-butyl groups in 2,6-bis(1,1-dimethylethyl) derivatives cause distinct splitting patterns in -NMR due to restricted rotation, but overlapping signals may occur in crowded regions (δ 1.2–1.4 ppm). High-resolution mass spectrometry (HRMS) is essential to differentiate molecular ions (e.g., C₁₅H₂₄O₂, m/z 236.35 ) from isobaric impurities. Comparative analysis with EPA/NIH spectral libraries (e.g., C₃₀H₄₂N₂O₂, MW 462 ) and 2D-NMR techniques (e.g., --HSQC) can resolve ambiguities in ethylidene vs. methylidene substituents .

Basic: What analytical techniques are recommended for assessing purity and structural integrity of 2,6-bis(tert-butyl) substituted cyclohexadienones?

Methodological Answer:

Key techniques include:

- HPLC-PDA : To quantify purity (≥98% as per Certificates of Analysis ) and detect polar byproducts.

- FT-IR : Identification of carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and hydroxyl groups (broad ~3200 cm⁻¹) .

- NMR Spectroscopy : -NMR distinguishes quaternary carbons (δ 180–190 ppm for cyclohexadienone carbonyls) and tert-butyl carbons (δ 28–32 ppm) .

- Melting Point/Boiling Point : Physical constants (e.g., boiling point 339.3°C ) validate batch consistency.

Advanced: What computational methods are suitable for modeling steric effects of tert-butyl groups on 4-ethylidene reactivity?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict steric strain and transition-state geometries. For example, tert-butyl groups induce significant van der Waals repulsion, lowering activation energy for cycloadditions. Molecular dynamics simulations (MD) assess conformational flexibility, while electrostatic potential maps reveal nucleophilic/electrophilic sites on the ethylidene moiety . Comparative studies with analogs (e.g., 4-methyl derivatives ) quantify substituent effects on HOMO-LUMO gaps.

Basic: How does the presence of tert-butyl groups influence the compound’s stability under environmental conditions?

Methodological Answer:

The tert-butyl groups enhance steric protection, reducing oxidation susceptibility. However, prolonged exposure to light or moisture can degrade the ethylidene moiety, forming hydroxylated byproducts. Storage at 2–8°C in amber vials under nitrogen is recommended . Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS track degradation pathways .

Advanced: What strategies elucidate reaction mechanisms involving 4-ethylidene derivatives in Diels-Alder cycloadditions?

Methodological Answer:

Mechanistic studies employ:

- Isotopic Labeling : -labeled ethylidene groups track regioselectivity in cycloadducts.

- Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. protiated substrates to identify rate-determining steps.

- In Situ FT-IR/UV-Vis : Monitor diene/dienophile interactions in real time . Evidence from analogous systems (e.g., 1-methyl-1,4-cyclohexadiene ) suggests inverse electron-demand behavior due to electron-withdrawing substituents.

Basic: What are key spectral markers (IR, UV-Vis) for identifying the ethylidene moiety in this compound class?

Methodological Answer:

- UV-Vis : Ethylidene conjugation with the cyclohexadienone core produces λₘₐ₃₀₀–350 nm (ε ~10⁴ L·mol⁻¹·cm⁻¹) .

- IR : The ethylidene C=C stretch appears as a weak band near 1600 cm⁻¹, distinct from aromatic C=C (~1500 cm⁻¹) .

- ¹H-NMR : Ethylidene protons resonate as a singlet (δ 5.2–5.5 ppm) with coupling to adjacent carbons in --HMBC .

Advanced: How do electronic and steric effects of substituents affect redox behavior in catalytic applications?

Methodological Answer:

Cyclic voltammetry (CV) reveals tert-butyl groups lower oxidation potentials by ~0.2 V compared to methyl analogs, enhancing electron donation. Steric bulk impedes electrode surface interactions, reducing catalytic turnover in oxidation reactions. Comparative studies with 4-hydroxy-4-methyl derivatives show tert-butyl groups stabilize radical intermediates, as evidenced by ESR spectroscopy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.